molecular formula C8H12Cl2N4 B1457709 2-Chloro-3-(piperazin-1-yl)pyrazine hydrochloride CAS No. 66522-30-3

2-Chloro-3-(piperazin-1-yl)pyrazine hydrochloride

Cat. No. B1457709
CAS RN: 66522-30-3
M. Wt: 235.11 g/mol
InChI Key: HMUDATPZGUJRMP-UHFFFAOYSA-N
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Description

“2-Chloro-3-(piperazin-1-yl)pyrazine” is a chemical compound that has been studied for its potential applications in various fields . It is a derivative of pyrazine, a heterocyclic compound that contains nitrogen atoms .


Synthesis Analysis

The synthesis of “2-Chloro-3-(piperazin-1-yl)pyrazine” and its derivatives often involves multi-step procedures . For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .


Molecular Structure Analysis

The molecular structure of “2-Chloro-3-(piperazin-1-yl)pyrazine” is characterized by the presence of a pyrazine ring and a piperazine ring . The molecular formula is C8H11ClN4 and it has a molecular weight of 198.653 .


Chemical Reactions Analysis

The chemical reactions involving “2-Chloro-3-(piperazin-1-yl)pyrazine” are complex and can involve multiple steps . For example, the synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives involved a series of reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Chloro-3-(piperazin-1-yl)pyrazine” include a density of 1.3±0.1 g/cm3, a boiling point of 342.7±42.0 °C at 760 mmHg, and a flash point of 161.1±27.9 °C . The compound is also characterized by a LogP value of 1.04, indicating its lipophilicity .

Scientific Research Applications

Antibacterial Activity

2-Chloro-3-(piperazin-1-yl)pyrazine hydrochloride: derivatives have been synthesized and evaluated for their antibacterial properties. These compounds have shown activity against various bacterial strains, including Bacillus subtilis and Staphylococcus aureus . The antibacterial activity is assessed using techniques like the agar diffusion method, and the effectiveness is measured in terms of minimum inhibitory concentration (MIC).

Antipsychotic Drug Development

The compound’s derivatives act as dopamine and serotonin antagonists and are utilized in the development of antipsychotic drugs . These derivatives can potentially treat conditions such as schizophrenia and bipolar disorder by modulating neurotransmitter systems in the brain.

Cancer Research

In cancer research, phenyl(piperazin-1-yl)methanone derivatives of 2-Chloro-3-(piperazin-1-yl)pyrazine hydrochloride have been identified as reversible inhibitors of monoacylglycerol lipase (MAGL) . MAGL is overexpressed in many aggressive tumor types, and its inhibition can lead to antiproliferative activity on breast and ovarian cancer cell lines.

Neurodegenerative Disease Treatment

The inhibition of MAGL, which is facilitated by derivatives of 2-Chloro-3-(piperazin-1-yl)pyrazine hydrochloride , is also a promising strategy for treating neurodegenerative diseases . By preventing the degradation of endocannabinoids, these inhibitors can potentially enhance the endocannabinoid system’s therapeutic effects.

Antitubercular Agents

Derivatives of 2-Chloro-3-(piperazin-1-yl)pyrazine hydrochloride are being explored as potential antitubercular agents. Given the urgent need for new and effective anti-TB drugs, these compounds could play a significant role in the treatment of active tuberculosis .

Psychiatric Disorder Treatment

Recent investigations have shown that certain derivatives can significantly reduce immobility time in the mouse tail suspension test, which is indicative of antidepressant-like activity . These findings suggest potential applications in the treatment of psychiatric disorders.

Future Directions

The future directions for research on “2-Chloro-3-(piperazin-1-yl)pyrazine” could involve further exploration of its potential applications in various fields. For instance, its derivatives have been evaluated for their anti-tubercular activity , suggesting potential uses in medical and pharmaceutical research.

properties

IUPAC Name

2-chloro-3-piperazin-1-ylpyrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN4.ClH/c9-7-8(12-2-1-11-7)13-5-3-10-4-6-13;/h1-2,10H,3-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMUDATPZGUJRMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC=CN=C2Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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